molecular formula C19H20FNO B10826085 Y48Nwn4bhc CAS No. 543741-41-9

Y48Nwn4bhc

Cat. No.: B10826085
CAS No.: 543741-41-9
M. Wt: 297.4 g/mol
InChI Key: IBWCRYXZCIFQHF-ATZDWAIDSA-N
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Description

R-167154 is a small molecule drug developed by Johnson & Johnson. It is known for its role as a serotonin 2a receptor antagonist and serotonin 2c receptor antagonist. These properties make it a potential candidate for treating various behavioral disorders .

Preparation Methods

The synthesis of R-167154 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to Johnson & Johnson and are not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Chemical Reactions Analysis

R-167154 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

R-167154 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.

    Biology: It is used to study the effects of serotonin receptor antagonism on various biological processes.

    Medicine: It is being investigated for its potential to treat behavioral disorders, including anxiety and depression.

    Industry: It is used in the development of new drugs targeting serotonin receptors.

Mechanism of Action

R-167154 exerts its effects by antagonizing serotonin 2a and serotonin 2c receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating the downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

R-167154 is unique in its dual antagonism of serotonin 2a and serotonin 2c receptors. Similar compounds include:

R-167154 stands out due to its specific receptor binding profile and potential therapeutic applications in behavioral disorders.

Properties

CAS No.

543741-41-9

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(2S,4R,6R)-17-fluoro-3-oxatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-4-yl]-N-methylmethanamine

InChI

InChI=1S/C19H20FNO/c1-21-11-15-10-18-16-5-3-2-4-12(16)8-13-6-7-14(20)9-17(13)19(18)22-15/h2-7,9,15,18-19,21H,8,10-11H2,1H3/t15-,18-,19-/m1/s1

InChI Key

IBWCRYXZCIFQHF-ATZDWAIDSA-N

Isomeric SMILES

CNC[C@H]1C[C@H]2[C@H](O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F

Canonical SMILES

CNCC1CC2C(O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F

Origin of Product

United States

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